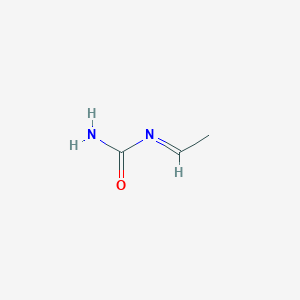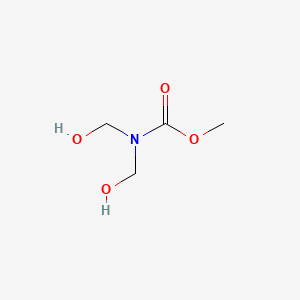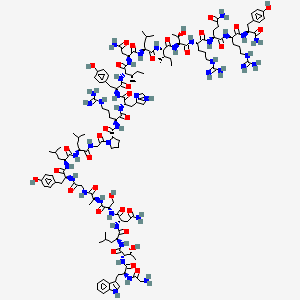
Galanin (1-13)-Neuropeptide Y (25-36) amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galanin (1-13)-Neuropeptide Y (25-36) amide is a synthetic peptide that combines segments from two different neuropeptides: galanin and neuropeptide Y. Galanin is known for its role in modulating a variety of physiological processes, including pain, mood, and feeding behavior. Neuropeptide Y is involved in regulating energy balance, memory, and learning. The combination of these two peptides into a single compound aims to harness the biological activities of both, potentially leading to novel therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Galanin (1-13)-Neuropeptide Y (25-36) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) for activation and trifluoroacetic acid (TFA) for deprotection and cleavage .
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, increasing efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Galanin (1-13)-Neuropeptide Y (25-36) amide can undergo various chemical reactions, including:
Oxidation: This can affect methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Wissenschaftliche Forschungsanwendungen
Galanin (1-13)-Neuropeptide Y (25-36) amide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating physiological processes such as pain, mood, and energy balance.
Medicine: Potential therapeutic applications in treating conditions like depression, anxiety, and obesity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of Galanin (1-13)-Neuropeptide Y (25-36) amide involves its interaction with specific receptors in the body. Galanin primarily binds to galanin receptors (GALR1, GALR2, and GALR3), while neuropeptide Y interacts with Y receptors (Y1, Y2, Y4, and Y5). These interactions trigger various intracellular signaling pathways, leading to the modulation of physiological processes such as neurotransmitter release, hormone secretion, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galanin (1-41) amide: A longer peptide that includes the full sequence of galanin.
Neuropeptide Y (1-36): The full-length neuropeptide Y.
Galanin (1-13): The N-terminal fragment of galanin.
Neuropeptide Y (25-36): The C-terminal fragment of neuropeptide Y.
Uniqueness
Galanin (1-13)-Neuropeptide Y (25-36) amide is unique because it combines segments from two different neuropeptides, potentially offering a broader range of biological activities. This dual functionality may provide advantages in therapeutic applications, as it can target multiple pathways simultaneously .
Eigenschaften
Molekularformel |
C136H209N41O34 |
|---|---|
Molekulargewicht |
2962.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C136H209N41O34/c1-16-70(11)108(130(208)171-99(58-104(140)186)123(201)166-93(51-69(9)10)125(203)174-109(71(12)17-2)131(209)176-111(74(15)180)132(210)162-87(28-22-46-151-136(146)147)115(193)160-88(42-43-102(138)184)118(196)159-85(26-20-44-149-134(142)143)116(194)163-89(112(141)190)52-75-30-36-80(181)37-31-75)173-126(204)95(54-77-34-40-82(183)41-35-77)167-122(200)97(56-79-61-148-65-155-79)168-117(195)86(27-21-45-150-135(144)145)161-129(207)101-29-23-47-177(101)107(189)63-154-114(192)90(48-66(3)4)164-119(197)91(49-67(5)6)165-121(199)94(53-76-32-38-81(182)39-33-76)158-106(188)62-153-113(191)72(13)156-128(206)100(64-178)172-124(202)98(57-103(139)185)169-120(198)92(50-68(7)8)170-133(211)110(73(14)179)175-127(205)96(157-105(187)59-137)55-78-60-152-84-25-19-18-24-83(78)84/h18-19,24-25,30-41,60-61,65-74,85-101,108-111,152,178-183H,16-17,20-23,26-29,42-59,62-64,137H2,1-15H3,(H2,138,184)(H2,139,185)(H2,140,186)(H2,141,190)(H,148,155)(H,153,191)(H,154,192)(H,156,206)(H,157,187)(H,158,188)(H,159,196)(H,160,193)(H,161,207)(H,162,210)(H,163,194)(H,164,197)(H,165,199)(H,166,201)(H,167,200)(H,168,195)(H,169,198)(H,170,211)(H,171,208)(H,172,202)(H,173,204)(H,174,203)(H,175,205)(H,176,209)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t70-,71-,72-,73+,74+,85+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-/m0/s1 |
InChI-Schlüssel |
XNHSIZYARJUIGK-GUNYCOBFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


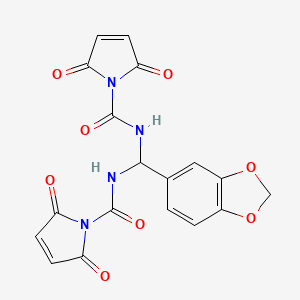
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
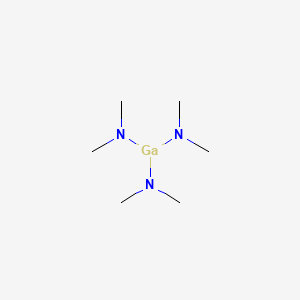
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
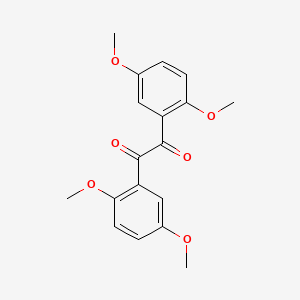
![(5E)-5-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13812323.png)
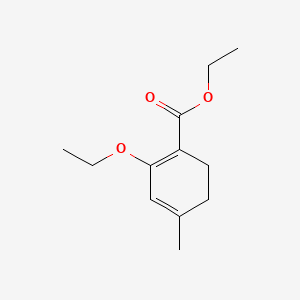
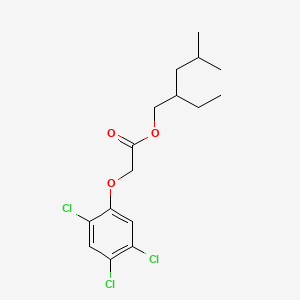
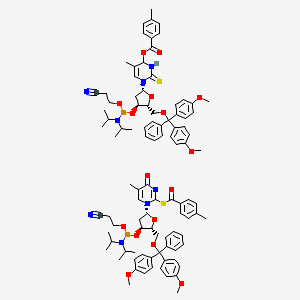
![(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol](/img/structure/B13812349.png)
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13812357.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812359.png)
